REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:13][CH2:14][CH2:15][N:16]3[CH2:21][CH2:20][CH:19]([CH:22]([OH:30])[C:23]4[CH:28]=[CH:27][C:26]([F:29])=[CH:25][CH:24]=4)[CH2:18][CH2:17]3)OCC[O:9]2)=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[F:29][C:26]1[CH:27]=[CH:28][C:23]([CH:22]([CH:19]2[CH2:20][CH2:21][N:16]([CH2:15][CH2:14][CH2:13][C:8](=[O:9])[C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)[CH2:17][CH2:18]2)[OH:30])=[CH:24][CH:25]=1 |f:2.3|
|
Name
|
2-(p-fluorophenyl)-2-{3-[4-(p-fluoro-α-hydroxybenzyl)piperidino]propyl}-1,3-dioxolane
|
Quantity
|
0.0072 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1(OCCO1)CCCN1CCC(CC1)C(C1=CC=C(C=C1)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The free base of the ketone crystallized upon neutralization
|
Type
|
CUSTOM
|
Details
|
The solid which was obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from benzene-isooctane
|
Type
|
CUSTOM
|
Details
|
gave 1 g
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C(O)C2CCN(CC2)CCCC(C2=CC=C(C=C2)F)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |